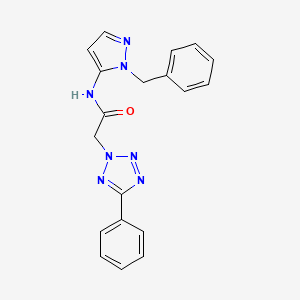
N-(2-pyridinylmethyl)-1'-(2-thienylmethyl)-1,4'-bipiperidine-4-carboxamide
Vue d'ensemble
Description
This compound is part of a class of chemicals that have been explored for their potential in various applications due to their complex molecular structure and unique properties. While direct studies on this specific compound are limited, insights can be drawn from research on related compounds.
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions, such as the water-mediated synthesis of cyano- and amino-substituted bipyridines and pyridines, using base catalysts at room temperature (Jayarajan et al., 2019). Another method includes the [5+1] cycloaddition of enamides to isocyanides mediated by Zn(OTf)2, leading to heterocyclic compounds (Lei et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like FT-IR, NMR, and X-ray diffraction. These studies reveal the intricate arrangements and confirm the identity of synthesized molecules. For example, computational chemistry methods have been employed to investigate the non-linear optical (NLO) properties and molecular docking analyses (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving related compounds include cycloaddition reactions, where 2,3,4,5-tetrahydropyridine N-oxide reacts with isobutyl vinyl ether and allyl alcohol to yield hexahydroisoxazolo[2,3-a] pyridines, which can be further transformed into valuable intermediates (Carruthers & Moses, 1988).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure have been determined for similar compounds through analytical and X-ray diffraction studies. These properties are crucial for understanding the behavior and potential applications of these compounds.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, have been explored. For instance, certain derivatives have shown activity against bacterial or fungal strains, indicating the potential for antimicrobial applications (Zhuravel et al., 2005).
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c27-22(24-16-19-4-1-2-10-23-19)18-6-13-26(14-7-18)20-8-11-25(12-9-20)17-21-5-3-15-28-21/h1-5,10,15,18,20H,6-9,11-14,16-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFNFGDBLUXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3CCN(CC3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4534562.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4534573.png)
![7-(3,4-difluorobenzyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4534585.png)
![2-[4-(3-thienylcarbonyl)-2-morpholinyl]ethanol](/img/structure/B4534586.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B4534587.png)
![N-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4534594.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4534597.png)
![1-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B4534611.png)
![(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]{[6-(trifluoromethyl)pyridin-3-yl]methyl}amine](/img/structure/B4534613.png)
![N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4534617.png)
![N-methyl-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4534644.png)

![[3-(3-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinyl]methanol](/img/structure/B4534673.png)